(5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione: is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with ethoxy groups and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2,7-diethoxynaphthalene-1-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The ethoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of novel materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its potential antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Similarly, its anticancer properties might involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions and in various inorganic syntheses.
Uniqueness
(5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione stands out due to its unique combination of a naphthalene ring and an imidazolidine-2,4-dione moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-12-7-5-11-6-8-16(24-4-2)14(13(11)9-12)10-15-17(21)20-18(22)19-15/h5-10H,3-4H2,1-2H3,(H2,19,20,21,22)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXBJFBQNIAQB-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=O)N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)NC(=O)N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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